2-Aminopentane is used in drug discovery, specifically in the hit-to-lead process . The hit-to-lead process is a part of drug discovery where researchers optimize weakly active compounds (hits) that have been identified through high-throughput screening. The goal is to improve the properties of these hits to generate lead compounds that could potentially be developed into drugs .
2-Aminopentane can be used in research studying ion channels . Ion channels are proteins that allow ions to pass through the membrane of a neuron. They play a crucial role in the transmission of electrical signals in the nervous system .
2-Aminopentane can be used in research studying neurotransmitter receptors . Neurotransmitters are chemicals that transmit signals across a synapse from one neuron to another. Their receptors are proteins on the neurons that receive these signals .
2-Aminopentane is used as an organic building block . Organic building blocks are small molecules which are used in the synthesis of complex organic compounds. They are the starting materials in a synthetic process and are chosen for their reactivity and structural features .
2-Aminopentane is used in life science research . It can be used in various biological studies and experiments, including those related to cell biology, molecular biology, biochemistry, and genetics .
2-Aminopentane is used as a reagent in chemical synthesis . It can be used to synthesize a variety of chemical compounds, including complex organic molecules .
2-Aminopentane is used in the life science industry . It is used in research, biotechnology development and production, and pharmaceutical drug therapy .
2-Aminopentane, also known as pentan-2-amine, is an organic compound with the molecular formula and a molecular weight of approximately 87.16 g/mol. It is classified as a primary amine, characterized by the presence of an amino group () attached to the second carbon of a pentane chain. This compound appears as a colorless to light yellow liquid and has a boiling point of about 91 °C and a flash point of -6 °C, indicating its volatility and flammability .
Currently, there is no significant research on the specific mechanism of action of 2-aminopentane in biological systems.
2-aminopentane is likely flammable based on its organic structure []. Amines can also be irritating to the skin, eyes, and respiratory system. However, specific data on the toxicity and hazards of 2-aminopentane are limited and require further investigation. Due to the lack of sufficient data, it is advisable to handle 2-aminopentane with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.
2-Aminopentane exhibits significant biological activity, influencing various cellular processes. It interacts with enzymes and proteins, affecting cell signaling pathways, gene expression, and cellular metabolism. Such interactions can lead to alterations in metabolic pathways, impacting energy production and metabolite levels within cells. Its ability to form hydrogen bonds due to the amino group enhances its reactivity with biological molecules.
Several methods are employed for synthesizing 2-Aminopentane:
In industrial settings, catalytic hydrogenation of 2-nitropentane is commonly used due to its efficiency and high purity yield.
2-Aminopentane finds applications in various fields, including:
Interaction studies involving 2-Aminopentane focus on its biochemical properties. The compound's ability to engage with enzymes can influence metabolic pathways significantly. For instance, it has been shown to undergo selective acylation reactions that highlight its potential for modifying biological molecules. Additionally, studies on its interaction with cellular signaling pathways reveal its role in regulating cellular functions.
The uniqueness of 2-Aminopentane lies in its specific chain length and the position of the amino group. This configuration allows it to participate in diverse
Flammable;Corrosive